Methyl 3-(2-thienyl)acrylate
Overview
Description
Synthesis Analysis
The synthesis of methyl 3-(2-thienyl)acrylate and related compounds often involves the electropolymerization of acrylate substituted thiophene monomers. For instance, electropolymerization of (3-thienyl) methylacrylate has been achieved, leading to the formation of electroactive films on electrodes. This process mainly involves the thiophene ring, indicating a specific reactivity that excludes polyacrylate formation (Lankinen et al., 1999).
Molecular Structure Analysis
The molecular structure and conformation of methyl 3-(2-thienyl)acrylate have been elucidated through various analytical techniques. NMR spectral analysis has provided insights into the conformation of β-(2-Thienyl)acrylic esters, revealing predominant conformations and interactions within the molecule (Hirota et al., 1976).
Chemical Reactions and Properties
Methyl 3-(2-thienyl)acrylate undergoes various chemical reactions, demonstrating its versatility in synthetic chemistry. For example, the dimerization of methyl acrylate to produce specific products has been catalyzed by nonmetallic catalysts, showcasing its reactivity in creating complex molecules (Su et al., 2003).
Physical Properties Analysis
The physical properties of methyl 3-(2-thienyl)acrylate, such as its electrochemical behavior and surface characteristics, have been studied extensively. The conductivity and morphology of polymerized (3-thienyl) methylacrylate have been analyzed, revealing granular structures and varying conductivity in different solvents, contributing to our understanding of its physical behavior (Lankinen et al., 1999).
Chemical Properties Analysis
The chemical properties of methyl 3-(2-thienyl)acrylate, including its reactivity and the nature of its polymers, have been explored in depth. Research on poly(3-thiophen-3-yl-acrylic acid methyl ester) has shed light on its solubility and electronic properties, providing insights into the chemical characteristics that make it suitable for various applications (Bertran et al., 2007).
Scientific Research Applications
Synthetic Methods and Dimerization : D'Auria, Piancatelli, and Vantaggi (1990) reported that the photochemical dimerization of methyl 2-furyl- and 2-thienylacrylate in solution leads to efficient synthetic methods for producing specific dimethyl cyclobutane derivatives (D’Auria, Piancatelli, & Vantaggi, 1990).
NMR and IR Studies : Satonaka (1984) found that Methyl [trans--(substituted 2-thienyl)acrylate]s show linear correlations with thiophenes and methyl (substituted 2-thiophenecarboxylate)s, indicating substituent effects on chemical shifts and coupling constants (Satonaka, 1984).
Selectivity and Rate Enhancements in Reactions : Aggarwal, Lancaster, Sethi, and Welton (2002) demonstrated that hydrogen bonding between ionic liquid cations and methyl acrylate cations plays a crucial role in controlling the selectivity and rate enhancements of Diels-Alder reactions in room-temperature ionic liquids (Aggarwal, Lancaster, Sethi, & Welton, 2002).
Polymerization Applications : Meijs, Rizzardo, Le, and Chen (1992) found that thionoesters can effectively transfer chain groups in polymerizations of styrene and methyl acrylate, resulting in narrow molecular-weight distributions (Meijs, Rizzardo, Le, & Chen, 1992).
Conformational Analysis : Hirota, Yoshida, Nagawa, Ono, Endo, and Satonaka (1976) determined the predominant conformation of 4-(2-thienyl)-3-butene-2-one and methyl -(2-thienyl)acrylates, with a significant portion of the shift reagent coordinating on the methoxyl oxygen atom (Hirota et al., 1976).
Waste Gas Treatment : Wu, Yin, Quan, Fang, and Yin (2016) discovered that a ceramic-packed biotrickling filter effectively removes methyl acrylate from waste gas, with the bacterial community mainly consisting of Proteobacteria and Actinobacteria (Wu, Yin, Quan, Fang, & Yin, 2016).
Catalysis Research : Su, Mcleod, and Verkade (2003) found that P(RNCH2CH2)3N catalysts effectively catalyze the head-to-tail dimerization of methyl acrylate, achieving significant yield at room temperature (Su, Mcleod, & Verkade, 2003).
Structural and Electronic Properties : Bertran, Pfeiffer, Torras, Armelin, Estrany, and Alemán (2007) studied poly(3-thiophen-3-yl-acrylic acid methyl ester) and found it has unique structure and electronic properties that can be modified to enhance its solubility in water (Bertran et al., 2007).
Safety And Hazards
properties
IUPAC Name |
methyl (E)-3-thiophen-2-ylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-10-8(9)5-4-7-3-2-6-11-7/h2-6H,1H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVOGMDMMCLQFJ-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420771 | |
Record name | methyl 3-(2-thienyl)acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-thienyl)acrylate | |
CAS RN |
57502-38-2, 20883-96-9 | |
Record name | Methyl (2E)-3-(2-thienyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57502-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 3-(2-thienyl)acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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